2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine
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Description
The compound contains several functional groups including a pyrazole ring, a pyrrolidine ring, and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with one nitrogen atom. The compound also contains several substituents including a chlorine atom, a fluorine atom, and several methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings likely introduces some polarity to the molecule, and the chlorine and fluorine atoms are also highly electronegative, which would further contribute to the polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The polarity of this compound suggests that it might have relatively high melting and boiling points for an organic compound. It might also be soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]-(6-fluoropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O/c1-11(2)10-24-17(19)16(12(3)22-24)14-7-5-9-23(14)18(25)13-6-4-8-15(20)21-13/h4,6,8,11,14H,5,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUQCKALDBCDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2C(=O)C3=NC(=CC=C3)F)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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